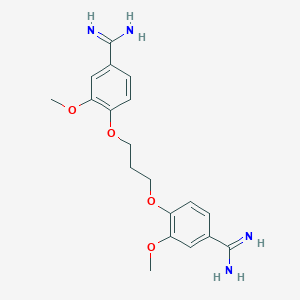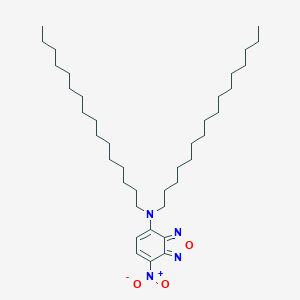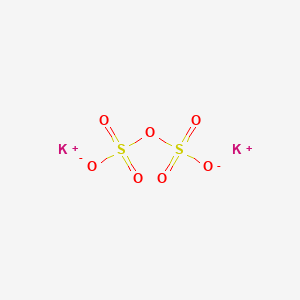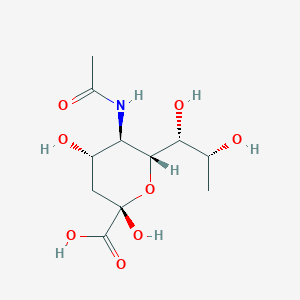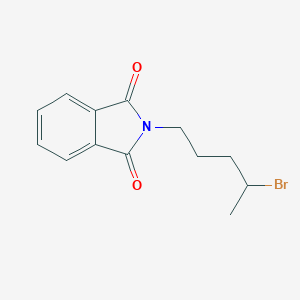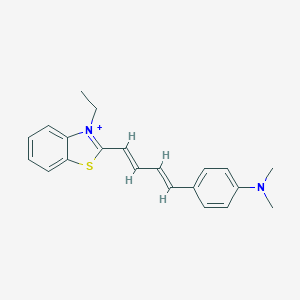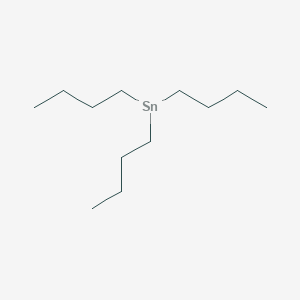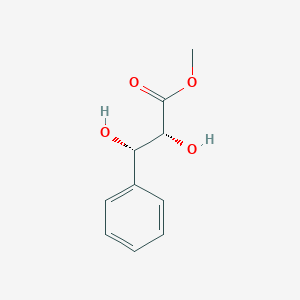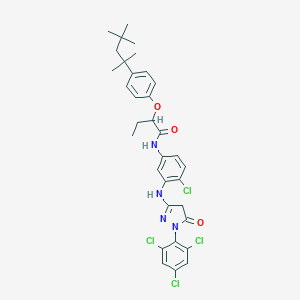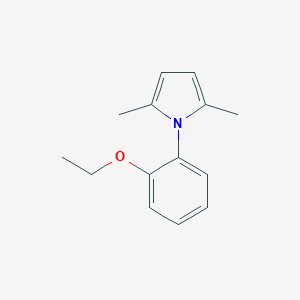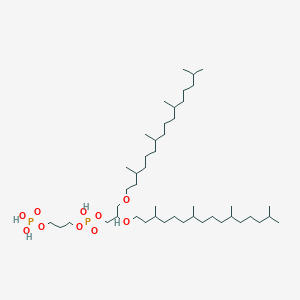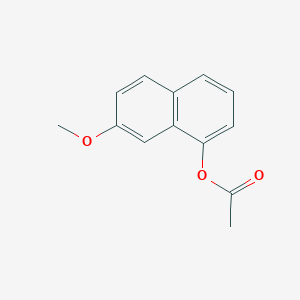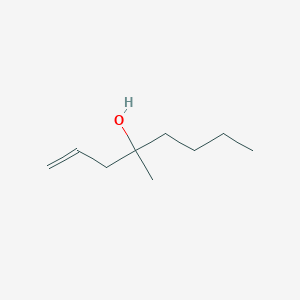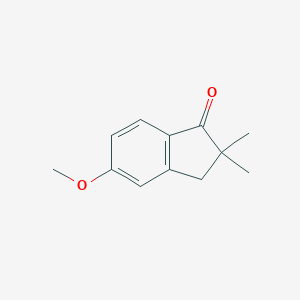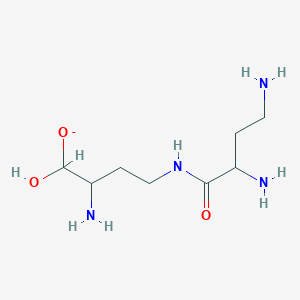
2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate, commonly known as ADH, is a compound that has gained significant attention in scientific research over the years. ADH is a derivative of aspartic acid and is known for its ability to chelate metal ions, especially copper and iron.
Mecanismo De Acción
The mechanism of action of ADH involves its ability to chelate metal ions, especially copper and iron. ADH binds to these metal ions and prevents them from participating in various biochemical reactions that can lead to cellular damage. ADH also acts as an antioxidant and scavenges free radicals, which can cause cellular damage and contribute to the development of various diseases.
Efectos Bioquímicos Y Fisiológicos
ADH has been shown to have various biochemical and physiological effects. Studies have shown that ADH can effectively chelate copper and iron ions, which are known to play a crucial role in the development of various diseases. ADH has also been shown to have antioxidant properties and can scavenge free radicals, which can cause cellular damage and contribute to the development of various diseases. Additionally, ADH has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using ADH in lab experiments is its ability to effectively chelate metal ions, especially copper and iron. This makes ADH an ideal candidate for studying the role of metal ions in various biological processes and diseases. However, one of the limitations of using ADH in lab experiments is its relatively high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the study of ADH. One of the most significant directions is the development of new and more efficient synthesis methods for ADH. This would make ADH more widely available and affordable for use in research. Another future direction is the study of the potential therapeutic applications of ADH in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further research is needed to understand the mechanism of action of ADH in more detail and to identify new targets for its use in research and therapy.
Conclusion:
In conclusion, ADH is a compound that has gained significant attention in scientific research over the years. ADH has been extensively studied for its various scientific research applications, including its ability to chelate metal ions, its antioxidant properties, and its anti-inflammatory properties. ADH has several advantages for use in lab experiments, including its ability to effectively chelate metal ions. However, one of the limitations of using ADH in lab experiments is its relatively high cost. There are several future directions for the study of ADH, including the development of new and more efficient synthesis methods and the study of its potential therapeutic applications in various diseases.
Métodos De Síntesis
ADH can be synthesized using various methods, including the reaction of aspartic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of triethylamine. The reaction mixture is then treated with 1,2-diaminobutane to obtain ADH. Another method involves the reaction of aspartic acid with N,N'-carbonyldiimidazole (CDI) and 1,2-diaminobutane in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain ADH.
Aplicaciones Científicas De Investigación
ADH has been extensively studied for its various scientific research applications. One of the most significant applications of ADH is in the field of metal chelation therapy. ADH has been shown to effectively chelate copper and iron ions, which are known to play a crucial role in the development of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. ADH has also been studied for its antioxidant properties and its ability to scavenge free radicals, which are known to cause cellular damage and contribute to the development of various diseases.
Propiedades
Número CAS |
117153-91-0 |
|---|---|
Nombre del producto |
2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate |
Fórmula molecular |
C8H19N4O3- |
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
2-amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate |
InChI |
InChI=1S/C8H19N4O3/c9-3-1-5(10)7(13)12-4-2-6(11)8(14)15/h5-6,8,14H,1-4,9-11H2,(H,12,13)/q-1 |
Clave InChI |
CXSQFTMIJNQLFQ-UHFFFAOYSA-N |
SMILES |
C(CN)C(C(=O)NCCC(C(O)[O-])N)N |
SMILES canónico |
C(CN)C(C(=O)NCCC(C(O)[O-])N)N |
Sinónimos |
BMY 28190 BMY-28190 gamma-poly-alpha,gamma-diaminobutyric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



